((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
Description
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid (CAS: 1239512-91-4), often abbreviated in literature as TPE-BA or TPEDB, is a tetraphenylethylene (TPE)-based diboronic acid derivative. Its structure features a central TPE core—a rigid, non-planar aromatic system—with two boronic acid (-B(OH)₂) groups attached to para positions of the distal phenyl rings (Fig. 1). This compound is notable for its aggregation-induced emission (AIE) properties, where fluorescence intensifies upon molecular aggregation due to restricted intramolecular rotation (RIR) .
Properties
Molecular Formula |
C26H22B2O4 |
|---|---|
Molecular Weight |
420.1 g/mol |
IUPAC Name |
[4-[(E)-2-(4-boronophenyl)-1,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+ |
InChI Key |
CFKHFTZRFSABDV-OCEACIFDSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)B(O)O)/C4=CC=CC=C4)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diphenylethene and 4-bromophenylboronic acid.
Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, which involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the mixture is heated to promote the coupling reaction.
Chemical Reactions Analysis
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated reagents or nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted phenyl derivatives.
Coupling: Extended aromatic systems.
Scientific Research Applications
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: has several applications in scientific research:
Mechanism of Action
The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid involves its ability to form supramolecular assemblies through coordination with metal ions or other molecules . This property is exploited in various applications, such as the detection of glucose, where the compound forms oligoboronates with glucose, leading to a change in its fluorescence properties .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₆H₂₂B₂O₄
- Molecular Weight : 420.07 g/mol
- Applications: Biosensing: Binds selectively to cis-diols (e.g., carbohydrates on bacterial surfaces) via boronic acid-diol esterification, enabling fluorescence-based pathogen detection . Drug Delivery: Used in single-chain polymer nanoparticles (SCNPs) for controlled drug release . Antimicrobial Systems: Integrated into host-guest supramolecular systems for long-term bacterial tracking .
Structural and Functional Analogues
The compound is compared to structurally related boronic acid derivatives and AIE-active molecules (Table 1):
AIE Performance
- TPE-BA shows >100x fluorescence enhancement upon aggregation, outperforming non-AIE analogues like phenylboronic acid .
- Mechanism : The TPE core’s twisted conformation restricts intramolecular rotation in aggregates, enhancing radiative decay . Linear analogues (e.g., ethyne-linked diboronic acids) lack this conformational flexibility, resulting in weaker AIE .
Limitations and Modifications
- Solubility : TPE-BA’s hydrophobicity limits its use in aqueous environments. Derivatives like sodium 3,3′-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate) () address this via sulfonate groups, enhancing biocompatibility .
- Functionalization : The TPE core can be modified with groups like arginine or cyclodextrin for targeted delivery .
Biological Activity
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid, with the CAS number 1054451-31-8, is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its synthesis, properties, and biological activities, particularly focusing on antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is CHBO, with a molecular weight of 420.07 g/mol. The compound features a unique structure characterized by two phenyl groups connected by a diphenylethene moiety and two boronic acid functional groups.
| Property | Value |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 420.07 g/mol |
| CAS Number | 1054451-31-8 |
| Purity | Not specified |
| Storage Conditions | Keep in dark place, inert atmosphere at room temperature |
Synthesis
The synthesis of diboronic acids typically involves the reaction of phenylboronic acids with appropriate coupling agents under controlled conditions. The specific synthesis pathway for this compound has not been extensively documented in the literature but is likely to follow similar methodologies used for other boronic compounds.
Antimicrobial Activity
Recent studies have demonstrated that boronic acids exhibit significant antimicrobial properties. For instance, related compounds have shown moderate activity against various microorganisms including Candida albicans, Escherichia coli, and Staphylococcus aureus.
Case Study: Antimicrobial Properties
In a comparative study involving various boronic acid derivatives:
- Minimum Inhibitory Concentration (MIC) values were determined for several strains.
- Compounds similar to this compound exhibited inhibition zones ranging from 7 to 13 mm against tested bacteria and fungi.
Table 2: Antimicrobial Activity Summary
| Microorganism | Compound Tested | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Candida albicans | B5 | 100 | 8 |
| Aspergillus niger | B5 | 100 | 5 |
| Escherichia coli | B5 | <50 | 10 |
| Staphylococcus aureus | B5 | <50 | 12 |
Anticancer Activity
Boronic acids have also been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects on prostate cancer cells while preserving the viability of healthy cells.
Case Study: Cytotoxic Effects
In vitro studies revealed:
- Treatment with boronic compounds resulted in a significant decrease in cell viability of cancer cells.
- For example:
- A concentration of 5 µM of a related compound reduced cancer cell viability to approximately 33%, while healthy cells maintained around 95% viability.
Table 3: Cytotoxicity Data
| Compound Tested | Cancer Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| B5 | Prostate Cancer | 5 | 33 |
| B7 | Prostate Cancer | 5 | 44 |
The mechanism through which boronic acids exert their biological effects often involves the inhibition of specific enzymes or pathways critical to microbial survival or cancer cell proliferation. For instance:
- Boronic acids can inhibit proteasome activity by binding to active sites through their boron atom.
- This interaction may disrupt cellular processes such as protein degradation and cell cycle regulation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to synthesize ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via McMurry coupling of 4-bromobenzophenone to form 1,2-bis(4-bromophenyl)-1,2-diphenylethene, followed by Suzuki-Miyaura cross-coupling with boronic acid derivatives (e.g., 4-methoxycarbonylphenylboronic acid) using Pd catalysts and cesium fluoride as a base . Purification typically involves recrystallization from methanol or acetonitrile, with vacuum drying to ensure high purity (>97%) .
Q. Which characterization techniques are critical for verifying the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) resolves aromatic proton signals (δ 7.27–6.86 ppm) to confirm the tetraphenylethylene core and boronic acid substituents .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>97%) and detect trace impurities .
- Elemental Analysis : Validates molecular formula (CHBO) and boron content .
Q. What mechanistic principles underlie its aggregation-induced emission (AIE) properties?
- Methodological Answer : The AIE effect arises from restricted intramolecular rotation (RIR) of phenyl rings upon aggregation, which blocks non-radiative decay pathways. This is confirmed by comparing fluorescence intensity in solution (weak) versus solid state (strong) . Researchers should monitor emission spectra (e.g., electroluminescence at 20–40 nm layer thickness) to optimize device performance .
Advanced Research Questions
Q. How can this compound be optimized for use in electroluminescent devices, and what layer thickness parameters are critical?
- Methodological Answer : In OLEDs , the compound (as an AIEgen) is layered with Alq (electron transport material). Device performance depends on layer thickness:
- Device I : 20 nm TPE-BA + 30 nm Alq yields balanced charge transport.
- Device II : 40 nm TPE-BA + 10 nm Alq enhances luminance but risks exciton quenching .
- Optimization involves testing thickness via atomic layer deposition and measuring external quantum efficiency (EQE).
Q. How should researchers address conflicting spectroscopic data when characterizing derivatives (e.g., sulfonated or nitrile-functionalized analogs)?
- Methodological Answer :
- Cross-Validation : Compare NMR with synthetic intermediates (e.g., 1,2-bis(4-bromophenyl)-1,2-diphenylethene) to confirm functional group incorporation .
- Mass Spectrometry : Use high-resolution MS to resolve ambiguities in molecular weight (e.g., sulfonated derivatives: CHNaOS, MW 652.69) .
- Computational Modeling : DFT calculations predict vibrational modes and electronic transitions to align with experimental IR/UV-Vis data .
Q. What strategies leverage its boronic acid groups for supramolecular antimicrobial systems?
- Methodological Answer : The boronic acid moieties bind to diol groups on bacterial cell walls (e.g., peptidoglycan in Gram-positive bacteria). In PEI-CD-Arg-TPEDB systems , the compound is conjugated to cyclodextrin via host-guest interactions, enabling fluorescence-based bacterial detection (72-hour surveillance) and photodynamic killing . Key steps:
- Functionalize with arginine (Arg) for enhanced bacterial adhesion.
- Validate binding via fluorescence quenching assays with competing sugars (e.g., glucose) .
Q. What methodologies assess its alkaline stability for aqueous applications (e.g., biosensors)?
- Methodological Answer :
- Hydrolytic Stability Testing : Incubate the compound in pH 7–12 buffers (37°C, 24–72 hours) and monitor degradation via HPLC .
- Boronate Ester Formation : Test reactivity with vicinal diols (e.g., fructose) under alkaline conditions using NMR to track boronic acid conversion to esters .
Q. How is this diboronic acid incorporated into covalent organic frameworks (COFs), and what polymerization conditions are optimal?
- Methodological Answer : The compound acts as a boronate linker in COFs via solvothermal condensation with diols (e.g., 4,4'-biphenyldiol). Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
